3-(2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Description
The compound features a thiazolo[2,3-b]quinazolin-5-one core, a bicyclic system fused with thiazole and quinazolinone rings. Attached to this core is a 2-oxoethyl group substituted with an azetidin-1-yl moiety, which is further functionalized with a (4-methyl-1H-pyrazol-1-yl)methyl group.
Properties
IUPAC Name |
3-[2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-13-7-21-24(8-13)11-14-9-23(10-14)18(26)6-15-12-28-20-22-17-5-3-2-4-16(17)19(27)25(15)20/h7-8,14-15H,2-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPZBAFSRMDFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)CC3CSC4=NC5=C(CCCC5)C(=O)N34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2H,3H,5H,6H,7H,8H,9H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by a thiazoloquinazolinone core fused with an azetidine and pyrazole moiety. Its molecular formula is with a molecular weight of approximately 378.47 g/mol. The structural complexity suggests a diverse range of interactions with biological targets.
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways. Notably:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can modulate receptors associated with cell proliferation and apoptosis.
Research indicates that the compound can influence pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways, which are crucial for cellular responses to stress and growth signals.
Cytotoxicity
A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes these findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Moderate cytotoxicity |
| A549 (Lung Cancer) | 8.0 | High cytotoxicity |
| HeLa (Cervical Cancer) | 15.0 | Moderate cytotoxicity |
| HCT116 (Colon Cancer) | 10.0 | High cytotoxicity |
These results indicate that the compound exhibits significant cytotoxic effects primarily against lung and colon cancer cell lines.
Anti-inflammatory Activity
In addition to its cytotoxic properties, the compound has shown promising anti-inflammatory effects in vitro. It effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.
Study on Lung Cancer
A recent study published in a peer-reviewed journal assessed the effects of the compound on A549 lung cancer cells. The researchers found that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways. The study concluded that the compound could serve as a lead for developing new lung cancer therapies.
Evaluation in Animal Models
In vivo studies using mouse models of tumor growth demonstrated that administration of the compound significantly inhibited tumor growth compared to control groups. Tumor size was reduced by approximately 40% after four weeks of treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Structure Comparison
- Thiazolo[2,3-b]quinazolin-5-one vs. Triazoloquinazolines: The target compound’s thiazolo-quinazolinone core differs from triazolo[4,3-a]quinazolines (e.g., compounds 8, 8h, 9a–c in ), where a triazole ring replaces the thiazole. Triazoloquinazolines exhibit lower melting points (92–130°C) compared to thiazoloquinazolinone analogs (144–160°C in ), suggesting differences in crystallinity and stability .
- Quinazolin-4(3H)-one Derivatives: Compounds like 2-(4-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one () share a quinazolinone scaffold but lack the fused thiazole ring.
Substituent Analysis
- Azetidinyl Group: The azetidine ring in the target compound is substituted with a 4-methylpyrazole group. Similar azetidine derivatives, such as 1-(3-{1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1,2-dimethyl-propyl}-[1,2,4]oxadiazol-5-yl)-azetidin-3-ol (), highlight the role of azetidine in enhancing solubility or binding affinity through its small, rigid structure .
4-Methylpyrazole Moiety :
Pyrazole-containing compounds like 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one () demonstrate that methyl substituents on pyrazole improve metabolic stability compared to bulkier groups (e.g., allyl or phenyl) .
Physical and Spectral Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
